molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid

Cat. No. B2357383
CAS RN: 24838-13-9
M. Wt: 260.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the in vitro DNA binding behavior of ligand and metal complexes was explored by fluorescence spectral and ethidium bromide studies .

Scientific Research Applications

DNA Binding and Interaction

The compound’s structure suggests potential interactions with DNA. In a study by Alanazi et al., a related ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol (HL), was synthesized and characterized along with its Ni(II) and Cu(II) complexes. These complexes were found to interact with DNA via non-covalent groove binding and electrostatic interactions. Notably, complexes 2 and 4 exhibited strong binding ability with DNA, as indicated by higher binding constants .

Human Serum Albumin (HSA) Binding

The same study explored the interaction of HL and its metal complexes (1–4) with human serum albumin (HSA). Conformational modulations were observed in the Trp-214 microenvironments within the subdomain IIA pocket of HSA. This information is relevant for understanding the compound’s potential impact on protein binding and transport in biological systems .

Antibacterial Activity

While specific data on the compound itself may be limited, related 1,2,3-triazoles have been synthesized and evaluated for their in vitro antibacterial activities. These compounds were screened against various bacterial strains, providing insights into their potential as antimicrobial agents .

Cytotoxicity

In another study, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio] derivatives were assessed for cytotoxicity. The results indicated considerable cytotoxicity, suggesting that compounds with similar structural features, including our target compound, may exhibit similar effects .

Potential Chemotherapeutic Agents

The design of new pharmacophoric motifs that recognize DNA is crucial for developing chemotherapeutic agents. The combination of triazine ring-bearing indole structures, as seen in our compound, offers a synergistic effect. Further functionalization with intercalating moieties (e.g., phenanthroline or bipyridine) could enhance the compound’s biological activity .

Molecular Docking Studies

Although not directly studied for our compound, molecular docking studies could provide insights into its binding modes with specific enzyme active sites. Such investigations are valuable for understanding potential therapeutic targets .

Safety and Hazards

The safety and hazards associated with “(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” are not widely reported in the literature. It is intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions in the study of “(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .

properties

IUPAC Name

2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTWYBLOBBPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid

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